molecular formula C9H9F B1603281 4-Fluoro-2,3-dihydro-1H-indene CAS No. 57526-99-5

4-Fluoro-2,3-dihydro-1H-indene

Cat. No.: B1603281
CAS No.: 57526-99-5
M. Wt: 136.17 g/mol
InChI Key: NXJBRVUCYYPHHO-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydro-1H-indene (CAS No. 57526-99-5) is a bicyclic aromatic compound with the molecular formula C₉H₉F. Its structure comprises a partially saturated indene core substituted with a fluorine atom at the 4-position (Figure 1). This modification confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis, particularly for antitubercular and anti-inflammatory agents . The fluorine atom’s electron-withdrawing nature influences reactivity and binding interactions, distinguishing it from non-fluorinated analogs.

Properties

IUPAC Name

4-fluoro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJBRVUCYYPHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616790
Record name 4-Fluoro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57526-99-5
Record name 4-Fluoro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the fluorination of 2,3-dihydro-1H-indene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding the desired fluorinated product.

Another method involves the cyclization of a suitable precursor, such as 4-fluorobenzyl chloride, in the presence of a base like potassium tert-butoxide. This reaction can be carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to form the indene ring system with the fluorine substituent.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems and advanced fluorinating agents can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,3-dihydro-1H-indene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-fluoro-1-indanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of 4-fluoro-2,3-dihydroindane using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 4-Fluoro-1-indanone

    Reduction: 4-Fluoro-2,3-dihydroindane

    Substitution: Various substituted indenes depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2,3-dihydro-1H-indene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,3-dihydro-1H-indene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Key Research Findings

  • Clinical Relevance :
    LY186641, a sulfonamide derivative of dihydroindene, showed dose-limiting methemoglobinemia in Phase I trials, underscoring the need for careful substituent selection to mitigate toxicity .
  • Synthetic Utility : this compound serves as a precursor for hydrazine and urea derivatives (e.g., compound 12b in ), highlighting its adaptability in drug design .

Biological Activity

4-Fluoro-2,3-dihydro-1H-indene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. It is structurally similar to indole derivatives, which are known for their ability to bind with high affinity to multiple receptors. This binding can lead to a range of biological effects, including:

  • Antiviral Activity : The compound has shown promise in inhibiting viral replication.
  • Anticancer Properties : It may act as a tubulin polymerization inhibitor, impacting cancer cell proliferation.
  • Antimicrobial Effects : Preliminary studies indicate potential effectiveness against various microbial strains.

This compound interacts with several enzymes and proteins, influencing their activity and function. Notable biochemical properties include:

  • Interaction with Cytochrome P450 Enzymes : These enzymes are crucial for the metabolism of drugs and endogenous compounds. The interaction can lead to either inhibition or activation depending on the specific enzyme and context.
  • Cellular Effects : The compound can modulate cell signaling pathways and gene expression. For example, it has been observed to affect kinase activities essential for signal transduction .

Case Studies

Recent research highlights the biological activity of this compound and its derivatives:

  • Antiproliferative Activity :
    • A study evaluated a series of dihydro-1H-indene derivatives as tubulin polymerization inhibitors. Among them, a derivative with a similar structure displayed significant antiproliferative activity against cancer cell lines, indicating that this compound may have similar properties .
  • Antimicrobial Studies :
    • Research into the antimicrobial properties of this compound revealed effectiveness against certain bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful.

Compound NameKey FeaturesBiological Activity
This compoundFluorine substitutionAntiviral, anticancer
4-Fluoro-7-nitro-2,3-dihydro-1H-indeneNitro group additionEnhanced reactivity and potential bioreduction effects
7-Nitro-2,3-dihydro-1H-indeneLacks fluorineReduced biological activity compared to fluorinated analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-2,3-dihydro-1H-indene
Reactant of Route 2
4-Fluoro-2,3-dihydro-1H-indene

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